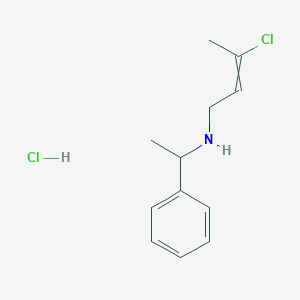
3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride
Overview
Description
3-chloro-N-(1-phenylethyl)but-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C<sub>12</sub>H<sub>17</sub>Cl<sub>2</sub>N . It is a derivative of butenamine, containing a chlorine atom and a phenylethyl group. The compound’s structure consists of a butenamine backbone with a chlorine substituent at the third carbon and a phenylethyl group attached to the nitrogen atom.
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate amine (likely 1-phenylethylamine) with a chlorinated butene derivative. Specific synthetic pathways and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(1-phenylethyl)but-2-en-1-amine hydrochloride can be visualized as follows:
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitution, addition reactions, and cyclization processes. Investigating its reactivity and behavior under different conditions is crucial.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : The compound likely exists as a crystalline solid.
- Color : The color could vary based on impurities or crystal form.
- Solubility : Investigate its solubility in various solvents (water, organic solvents).
- Melting Point : Determine the melting point.
- Odor : If available, describe its odor.
- Chemical Properties :
- Acidity/Basicity : Assess whether it behaves as an acid or base.
- Stability : Consider its stability under different conditions (light, temperature, etc.).
Scientific Research Applications
Synthesis and Reactivity
- Reactivity with Carbon Monoxide : The compound's reactivity towards carbon monoxide has been explored. It is capable of yielding methyl 2-formylbenzoate and epimers of 3-methoxy-2-[(R)-1-phenylethyl]isoindolin-1-one (Albert et al., 2007).
Ligand Synthesis
- Synthesis of Phosphoramidite Ligands : This chemical has been used in the scalable protocols for the synthesis of phosphoramidite (Feringa) ligands, which are crucial in asymmetric catalysis (Smith et al., 2008).
Chemical Synthesis
- One-pot Synthesis of α-Amino Phosphonates : It serves as an efficient catalyst for the synthesis of α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite (Reddy et al., 2005).
Fluorous Chemistry
- Heat Facilitated Resolution : This compound has been utilized in the heat facilitated resolution of racemic acids, demonstrating its role in novel methods for enantiomer resolution (Szabó et al., 2006).
Organometallic Chemistry
- Orthopalladation of Amines : This compound plays a role in orthopalladation reactions, which are significant in organometallic chemistry for forming metal-amino complexes (Vicente et al., 1997).
Safety And Hazards
- Toxicity : Investigate its toxicity profile, especially if it is intended for human use.
- Handling Precautions : Follow standard laboratory safety protocols when handling this compound.
- Environmental Impact : Assess its impact on the environment.
Future Directions
- Biological Studies : Investigate its potential biological activities (e.g., pharmacological effects, receptor binding).
- Synthetic Modifications : Explore derivatization strategies to enhance desired properties.
- Applications : Consider applications in medicine, materials science, or other fields.
Please note that the analysis provided here is based on available information, and further research and experimentation are necessary for a complete understanding of this compound.
properties
IUPAC Name |
3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12;/h3-8,11,14H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHISACAREYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C(C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)
![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)
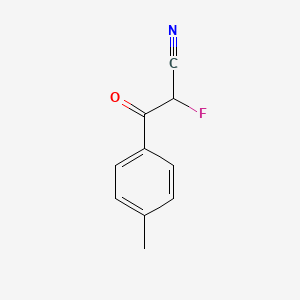

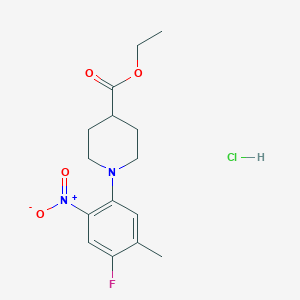


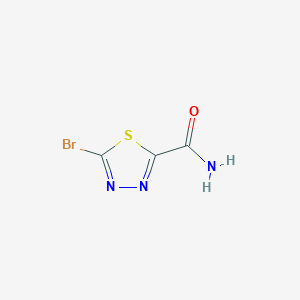

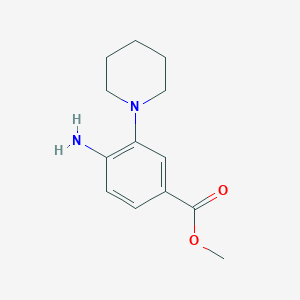

![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)